molecular formula C20H25N3O4 B4127742 N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B4127742
M. Wt: 371.4 g/mol
InChI Key: SUIIUECTFLEUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

A-438079 is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is widely expressed in various tissues and cells. The P2X7 receptor is involved in various physiological processes, including inflammation, pain, and cancer. A-438079 binds to the P2X7 receptor and inhibits its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
A-438079 has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to inhibit the growth and metastasis of various cancer cell lines. In addition, A-438079 has been shown to modulate immune cell function and cytokine production.

Advantages and Limitations for Lab Experiments

One of the advantages of using A-438079 in lab experiments is its high potency and selectivity for the P2X7 receptor, which allows for precise manipulation of the receptor's activity. However, one limitation is that A-438079 has poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.

Future Directions

There are several future directions for research on A-438079. One area of interest is its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on immune cell function and cytokine production. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists that can be used in clinical settings.

Scientific Research Applications

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, A-438079 has been shown to inhibit the growth and metastasis of various cancer cell lines.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-5-22(6-2)16-9-10-17(14(4)12-16)21-20(24)15-8-11-19(27-7-3)18(13-15)23(25)26/h8-13H,5-7H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIIUECTFLEUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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